Product packaging for Cefazolin-13C2,15N Sodium Salt(Cat. No.:)

Cefazolin-13C2,15N Sodium Salt

Cat. No.: B1158318
M. Wt: 479.47
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Cefazolin-13C2,15N Sodium Salt within the Landscape of Stable Isotope Standards

Cefazolin (B47455) is a first-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. rpicorp.comnbinno.com In the context of pharmaceutical analysis, this compound serves as a high-purity, stable isotope-labeled internal standard for the accurate quantification of unlabeled Cefazolin in research and clinical samples.

The designation "¹³C₂,¹⁵N" indicates that two carbon atoms and one nitrogen atom in the Cefazolin molecule have been replaced with their heavy stable isotopes. The placement of these isotopic labels is a critical aspect of the compound's design. For an internal standard to be effective, the labels must be incorporated into a chemically stable part of the molecule's core structure. symeres.com This strategic placement ensures that the isotopic labels are not lost during metabolic processes, which could lead to inaccurate quantification. By labeling the molecular backbone, researchers can reliably track the compound and its major metabolites, as the mass difference is preserved. symeres.comnih.gov

The fundamental distinction between this compound and its unlabeled counterpart in an analytical setting is their mass. The incorporation of two ¹³C atoms and one ¹⁵N atom results in a mass increase of approximately 3 Daltons compared to the natural Cefazolin molecule.

This mass difference is easily resolved by a mass spectrometer. nih.gov When a sample containing both the unlabeled drug and the labeled internal standard is analyzed, the instrument detects two distinct signals separated by 3 m/z units. This clear separation allows for the independent and simultaneous quantification of both the analyte and the standard, which is the basis for the highly accurate isotope dilution method. metsol.comwikipedia.org

Properties

Molecular Formula

C₁₂¹³C₂H₁₃N₇¹⁵NNaO₄S₃

Molecular Weight

479.47

Synonyms

(6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-13C2,15N Sodium Salt;  Atirin-13C2,15N;  Azolin-13C2,15N;  Biazolina-13C2,15N;  Bor-Cefazol-13C2,15N;  C

Origin of Product

United States

Synthetic Strategies and Production Methodologies for Cefazolin 13c2,15n Sodium Salt

Isotopic Labeling Approaches for Complex Organic Molecules

The introduction of stable isotopes into a molecule as complex as cefazolin (B47455) requires highly specific and controlled synthetic methods. Both fully chemical and biocatalytic strategies can be employed to achieve the desired labeling pattern.

De Novo Synthesis Pathways for Specific Isotopic Incorporation

De novo synthesis, or total chemical synthesis, provides precise control over the placement of isotopic labels. For Cefazolin-13C2,15N Sodium Salt, the synthesis would involve constructing the molecule from basic, isotopically enriched starting materials. The formal name, (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-¹⁵N)acetamido-¹³C₂)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, indicates that the labels are located on the acetamido side chain. caymanchem.com

A plausible synthetic route would start with isotopically labeled precursors for the tetrazolylacetic acid side chain. The synthesis of this side chain would utilize starting materials where the desired carbon and nitrogen atoms are replaced with their heavy isotopes. For example, a synthetic pathway could be designed starting from ¹³C-labeled acetate (B1210297) and ¹⁵N-labeled tetrazole precursors.

The core of cefazolin synthesis involves the acylation of the 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl) thiomethyl-3-cephem-4-carboxylic acid (TDA) intermediate. google.com In a de novo approach for Cefazolin-13C2,15N, the isotopically labeled tetrazolylacetic acid (or its activated derivative, like an acyl chloride) would be reacted with the unlabeled TDA nucleus to form the final labeled cefazolin acid. google.comgoogle.com The final step involves converting the carboxylic acid to its sodium salt, typically by reacting it with a sodium-donating substance like sodium hydroxide (B78521) or sodium acetate in an appropriate solvent.

Enzymatic and Biocatalytic Labeling Techniques

Enzymatic and biosynthetic methods offer an elegant and often more efficient alternative to total chemical synthesis for complex molecules. nih.gov These methods leverage the highly specific catalytic machinery of microorganisms or isolated enzymes.

For cephalosporins, biosynthetic strategies involve cultivating a producing microorganism, such as the fungus Acremonium chrysogenum, in a medium containing isotopically labeled precursors. nih.govacs.org The organism then incorporates these precursors into the antibiotic structure. A key precursor for the β-lactam core is L-cysteine. To achieve site-specific labeling in the β-lactam ring, for instance, one could supply the fermentation medium with 1-¹³C-L-cysteine. acs.orgnih.gov

However, for this compound, the label is on the N-acetyl side chain, which is added chemically to the 7-aminocephalosporanic acid (7-ACA) nucleus. A more relevant biocatalytic approach is the enzymatic acylation of a cephalosporin (B10832234) intermediate. researchgate.netresearchgate.net In this semi-synthetic approach, the 7-amino intermediate (TDA) is produced via fermentation and chemical modification, and the final acylation step is catalyzed by an enzyme, such as an immobilized penicillin amidase or a cephalosporin-acid synthetase. google.comresearchgate.netresearchgate.net To produce the labeled compound, an isotopically labeled acylating agent, [¹³C₂, ¹⁵N]-tetrazolylacetic acid methyl ester, would be used as the substrate for the enzyme. researchgate.netresearchgate.net This method combines the efficiency of fermentation for producing the complex core with the precision of enzymatic catalysis for adding the labeled side chain.

Precursor Sourcing and Isotopic Enrichment Considerations

The successful synthesis of isotopically labeled compounds hinges on the availability and purity of enriched precursors. For biosynthetic approaches, the culture medium is formulated with nutrients containing the desired heavy isotopes.

Commonly used precursors include:

¹³C sources: Uniformly ¹³C-labeled glucose or glycerol (B35011) are often used as the primary carbon source in fermentation media. sigmaaldrich.com

¹⁵N sources: Labeled ammonium (B1175870) salts, such as [¹⁵NH₄]₂SO₄ or ¹⁵NH₄Cl, serve as the primary nitrogen source. sigmaaldrich.comnih.gov

For chemical or semi-synthetic routes, specific labeled building blocks are required. In the case of Cefazolin-13C2,15N, this would be a custom-synthesized [¹³C₂, ¹⁵N]-tetrazolylacetic acid or a simpler precursor like [¹³C₂]-acetic acid and [¹⁵N]-tetrazole. The isotopic purity of these precursors is critical, as it directly impacts the final isotopic enrichment of the Cefazolin product. rsc.org Commercial suppliers of stable isotopes provide these precursors with specified enrichment levels, often exceeding 98-99 atom %. sigmaaldrich.comsilantes.com

Production and Purification Techniques for High-Purity Isotopic Standards

The final stages of production are focused on isolating the labeled compound from the reaction mixture or fermentation broth and rigorously verifying its purity, isotopic enrichment, and structural integrity.

Chromatographic Separation Methods for Isotope Enrichment and Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purification of isotopically labeled pharmaceuticals like cefazolin. moravek.comchemicalsknowledgehub.com Given the complexity of the mixtures from either chemical synthesis or fermentation, HPLC provides the necessary resolving power to separate the desired labeled product from unreacted precursors, side products, and other impurities.

A typical purification workflow involves:

Initial Extraction: The crude product is first extracted from the reaction vessel or fermentation broth.

Preparative HPLC: The crude extract is subjected to preparative HPLC using a reversed-phase column (e.g., C18). A gradient elution system, often using mixtures of acetonitrile (B52724) and water with a modifier like formic acid, is employed to separate the components based on their polarity. nih.gov

Fraction Collection: The eluent is monitored by a detector (e.g., UV), and the fraction corresponding to the Cefazolin-13C2,15N peak is collected.

Final Processing: The collected fraction, containing the purified product in the mobile phase, is then processed, often by lyophilization (freeze-drying), to yield the final compound as a solid. The conversion to the sodium salt can be performed before or after the final purification step.

The goal of this process is to achieve very high chemical and radiochemical purity, typically greater than 95%, as required for its use as an analytical standard. moravek.com

Spectroscopic and Spectrometric Verification of Labeling Position and Enrichment

After purification, the identity, purity, and isotopic enrichment of this compound must be unequivocally confirmed. This is accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.orgwikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment. rsc.orgchemicalsknowledgehub.com

Molecular Weight Confirmation: The mass spectrum will show a molecular ion peak corresponding to the mass of Cefazolin-13C2,15N (457.5 g/mol ), which is three mass units higher than unlabeled cefazolin (454.5 g/mol ). caymanchem.commoravek.com

Isotopic Enrichment: By analyzing the isotopic cluster of the molecular ion, the relative abundance of the labeled species (M+3) compared to any remaining unlabeled (M) or partially labeled species can be calculated, providing a precise measure of the isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the exact location of the isotopic labels within the molecule. wikipedia.orgnih.gov

¹³C-NMR: The ¹³C-NMR spectrum will show enhanced signals for the two labeled carbon atoms in the acetamido side chain. The specific chemical shifts of these signals confirm their position.

¹⁵N-NMR or ¹H-¹⁵N HSQC: A ¹⁵N-NMR spectrum or, more commonly, a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, will confirm the position of the ¹⁵N label in the tetrazole ring by showing a correlation between the nitrogen atom and adjacent protons. researchgate.net

The combination of these techniques provides a comprehensive characterization of the final this compound product, ensuring its suitability as a high-purity internal standard for quantitative analytical applications.

Data Tables

Table 1: Key Precursors for Isotopic Labeling

IsotopePrecursor CompoundLabeling Approach
¹³CU-¹³C-Glucose / GlycerolBiosynthetic
¹⁵N¹⁵NH₄Cl / (¹⁵NH₄)₂SO₄Biosynthetic
¹³C, ¹⁵N[¹³C₂, ¹⁵N]-Tetrazolylacetic acidChemical / Enzymatic

This table is interactive. You can sort and filter the data.

Table 2: Analytical Verification Methods

TechniquePurposeKey Findings
HPLC Purification & Purity AnalysisChemical purity >95%
HR-MS Molecular Weight & Isotopic EnrichmentConfirms mass of 479.47 (for sodium salt); determines isotopic purity >98%
¹³C-NMR Positional Verification of ¹³CEnhanced signals at specific chemical shifts for acetamido carbons
¹⁵N-NMR / HSQC Positional Verification of ¹⁵NConfirms ¹⁵N location in the tetrazole ring
¹H-NMR Structural IntegrityConfirms overall correct structure of the cefazolin molecule

This table is interactive. You can sort and filter the data.

Advanced Analytical Methodologies Utilizing Cefazolin 13c2,15n Sodium Salt

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the precise and accurate quantification of chemical compounds. By employing a stable isotope-labeled version of the analyte as an internal standard, IDMS offers a robust methodology that is traceable to the International System of Units (SI). mdpi.com This approach is particularly valuable in complex matrices where other quantitative methods may falter.

Theoretical Framework of IDMS for Accurate Quantification

The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS) lies in the addition of a known amount of an isotopically enriched version of the analyte, such as Cefazolin-13C2,15N Sodium Salt, to a sample containing the natural, unlabeled analyte (Cefazolin). mdpi.comacs.org This "isotope spike" serves as an internal standard that behaves chemically and physically identically to the analyte of interest throughout the analytical process. researchgate.net

The quantification is based on the measurement of the altered isotope ratio of the analyte in the mixture of the sample and the spike. rsc.org Since the amount of the added spike is known, the unknown amount of the analyte in the original sample can be calculated with a high degree of accuracy. nist.gov The general equation for isotope dilution analysis is as follows:

> Cx = Cs * ( ( Rs - Rb ) / ( Rb - Rx ) ) * ( Ws / Wx )

Where:

Cx is the concentration of the analyte in the sample.

Cs is the concentration of the spike solution.

Rs is the isotope ratio of the spike.

Rb is the isotope ratio of the sample-spike blend.

Rx is the isotope ratio of the analyte in the sample.

Ws is the weight of the spike solution added.

Wx is the weight of the sample taken.

This method's accuracy stems from the fact that the measurement is based on a ratio, which is less susceptible to variations in instrument response and sample handling than absolute signal intensity measurements. acs.org

Advantages of Stable Isotope Labeled Internal Standards (SIL-IS) in Eliminating Matrix Effects

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly compromise the accuracy and reproducibility of the results. chromatographyonline.com Matrix effects arise from co-eluting endogenous or exogenous components in the sample matrix that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to erroneous quantification. chromatographyonline.com

The use of a Stable Isotope Labeled Internal Standard (SIL-IS) like this compound is the most effective strategy to counteract these matrix effects. chromatographyonline.comcrimsonpublishers.com Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer. chromatographyonline.comwaters.com Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, even in the presence of significant matrix effects, thereby ensuring accurate quantification. researchgate.net

FeatureWithout SIL-ISWith this compound (SIL-IS)
Matrix Effect Impact High susceptibility to ion suppression or enhancement, leading to inaccurate results. chromatographyonline.comCo-elution with the analyte ensures that both experience the same matrix effects, allowing for accurate correction. chromatographyonline.comwaters.com
Quantification Accuracy Can be significantly compromised, with potential for large errors. chromatographyonline.comHigh accuracy is maintained as the analyte-to-IS ratio remains constant. researchgate.net
Method Robustness Less robust and reliable, especially across different sample lots and patient populations. nih.govSignificantly improved robustness and inter-sample reliability. nih.gov

Correction for Sample Preparation and Instrument Variability Using SIL-IS

Beyond mitigating matrix effects, SIL-IS are instrumental in correcting for variability introduced during sample preparation and instrumental analysis. crimsonpublishers.com Losses of the analyte during extraction, evaporation, or derivatization steps will be mirrored by proportional losses of the SIL-IS. researchgate.net As a result, the ratio of the analyte to the internal standard remains unaffected, leading to a more accurate and precise final concentration measurement. scispace.com

Similarly, fluctuations in the performance of the LC-MS system, such as variations in injection volume or changes in ion source efficiency, will affect both the analyte and the SIL-IS equally. scispace.com This concurrent effect is normalized when the ratio of their signals is calculated, thus enhancing the precision and reliability of the analytical method. crimsonpublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development and validation of a robust LC-MS/MS method are critical for the accurate quantification of cefazolin (B47455) in various biological matrices. The use of this compound as an internal standard is a cornerstone of this process, ensuring high selectivity and sensitivity.

Optimization of Chromatographic Separation for Co-Elution with Unlabeled Analytes

A key aspect of method development is the optimization of the liquid chromatography separation to ensure that the stable isotope-labeled internal standard, this compound, co-elutes with the unlabeled cefazolin. chromatographyonline.comwaters.com Complete co-elution is essential for the SIL-IS to effectively compensate for matrix effects and other sources of variability. chromatographyonline.com

Chromatographic conditions such as the choice of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water and additives like formic acid or ammonium (B1175870) formate), gradient elution profile, and column temperature are systematically adjusted to achieve symmetrical peak shapes and baseline separation from other matrix components while ensuring the analyte and its labeled counterpart elute at the same retention time. biorxiv.orgalifesci.com

ParameterTypical Starting ConditionOptimization Goal
Column C18, 2.1 x 50 mm, 1.8 µmAchieve good peak shape and retention.
Mobile Phase A 0.1% Formic Acid in WaterEnsure proper ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElute the analyte with an appropriate retention time.
Gradient 5-95% B over 5 minutesAchieve co-elution of cefazolin and this compound and separation from interferences. biorxiv.org
Flow Rate 0.4 mL/minMaintain optimal column efficiency.
Column Temperature 40 °CImprove peak shape and reduce viscosity.

Tandem Mass Spectrometry (MS/MS) Transitions and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the quantification of cefazolin. nih.gov In the MS/MS experiment, the precursor ion (the protonated molecule, [M+H]⁺) of both cefazolin and this compound is selected in the first quadrupole (Q1) and then fragmented in the collision cell (Q2). Specific product ions are then monitored in the third quadrupole (Q3).

The fragmentation pattern of cefazolin is analyzed to select the most intense and stable precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier). A proposed fragmentation pathway for cefazolin often involves the cleavage of the β-lactam ring and other characteristic parts of the molecule. researchgate.netresearchgate.net

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Cefazolin455.0323.0156.1
This compound458.0326.0157.1

Evaluation of Ion Suppression/Enhancement and Absolute Matrix Effects

In quantitative bioanalysis using mass spectrometry, the matrix effect is a critical parameter that can significantly impact the accuracy and precision of the method. This effect, caused by co-eluting endogenous components from the biological matrix, can either suppress or enhance the ionization of the target analyte, leading to erroneous quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cefazolin-¹³C₂,¹⁵N Sodium Salt, is a widely accepted strategy to compensate for these matrix effects, as the SIL-IS is expected to experience the same ionization modifications as the unlabeled analyte. researchgate.net

The quantitative assessment of matrix effects is typically performed by calculating the matrix factor (MF). This is achieved by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. An MF value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement. sigmaaldrich.com

In a study evaluating cefazolin in rat adipose tissue, the matrix effect was assessed at low and high concentration levels. The mean MF for cefazolin was 100.8 ± 5.0%, indicating a negligible absolute matrix effect. sigmaaldrich.com To further correct for any variability, the IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF value close to unity (1.0) with a coefficient of variation (CV) of less than 15% is considered acceptable, demonstrating that the SIL-IS effectively tracks and compensates for the variability in ionization. sigmaaldrich.com In the aforementioned study, even when a structural analog was used as the IS instead of the labeled version, the mean IS-normalized MF was 1.07 ± 0.04 (CV = 3.8%), confirming the robustness of the method against matrix effects. sigmaaldrich.com

Table 1: Evaluation of Matrix Effect for Cefazolin in Rat Adipose Tissue
ParameterValueIndication
Mean Matrix Factor (MF) for Cefazolin100.8% (CV = 5.0%)Lack of significant ion suppression or enhancement. sigmaaldrich.com
Mean IS-Normalized Matrix Factor (MF)1.07 (CV = 3.8%)Similar matrix effects for cefazolin and the internal standard. sigmaaldrich.com

Assessment of Cross-Signal Contribution Between Labeled and Unlabeled Species

When using a stable isotope-labeled internal standard (SIL-IS) like Cefazolin-¹³C₂,¹⁵N Sodium Salt, it is crucial to evaluate the potential for cross-signal contribution, also known as isotopic interference or crosstalk. sigmaaldrich.comjfda-online.com This phenomenon can occur in two ways: the unlabeled analyte contributing to the signal of the SIL-IS, or the SIL-IS contributing to the signal of the analyte. Such interference can arise from the natural isotopic abundance of elements (e.g., ¹³C, ³⁴S) in the unlabeled analyte or from isotopic impurities in the SIL-IS reference material. sigmaaldrich.comyoutube.com

A thorough assessment involves injecting and analyzing separate high-concentration solutions of the unlabeled analyte and the SIL-IS. One study specifically investigated the cross-signal contribution between cefazolin and Cefazolin-¹³C₂,¹⁵N Sodium Salt. sigmaaldrich.com The results showed that while the labeled IS did not contribute to the signal of the unlabeled cefazolin, the reverse was observed. Unlabeled cefazolin at the upper limit of quantification (ULOQ) generated a signal in the mass transition monitored for the Cefazolin-¹³C₂,¹⁵N Sodium Salt, which was approximately 1.0% of the primary analyte response. sigmaaldrich.com

This finding is significant because if the concentration of the SIL-IS is too low, the contribution from the high-concentration analyte samples can artificially inflate the IS response, leading to an underestimation of the analyte concentration and affecting the linearity and accuracy of the assay. sigmaaldrich.comyoutube.com The natural abundance of stable isotopes in the cefazolin molecule, which contains three sulfur atoms, is a potential cause for this interference, as nearly 5% of naturally occurring sulfur atoms are heavier isotopes (³³S, ³⁴S, ³⁶S). sigmaaldrich.com To mitigate this, it is recommended to use a sufficiently high concentration of the SIL-IS so that the contribution from the unlabeled analyte becomes negligible. sigmaaldrich.com

Methodological Validation Parameters: Linearity, Accuracy, Precision, and Limits of Quantification

The validation of any bioanalytical method is essential to ensure its reliability for the intended application. For methods employing Cefazolin-¹³C₂,¹⁵N Sodium Salt as an internal standard, key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). These parameters are typically evaluated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). sigmaaldrich.comsigmaaldrich.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated using a regression analysis, often with a weighting factor (e.g., 1/x²) to ensure accuracy across a wide dynamic range. researchgate.net For cefazolin, methods have been validated over various concentration ranges, such as 0.25 to 300 µg/mL in human plasma and 0.05 to 50 µg/mL in adipose tissue homogenate. sigmaaldrich.comsigmaaldrich.com

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true value, while precision measures the degree of scatter among a series of measurements. Accuracy is expressed as the percentage of the nominal concentration, and precision is reported as the coefficient of variation (CV). For cefazolin assays, intra-day and inter-day precision are typically required to be within ±15% (or ±20% at the LLOQ), with accuracy also falling within these limits. sigmaaldrich.comresearchgate.net

Limits of Quantification (LOQ): The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. Various studies have reported LLOQs for cefazolin in different matrices, demonstrating the high sensitivity of LC-MS/MS methods. For instance, LLOQs of 0.25 µg/mL in human plasma, 0.05 µg/mL in adipose tissue, and 0.005 mg/L in plasma ultrafiltrate have been established. sigmaaldrich.comsigmaaldrich.comgcms.cz

Table 2: Summary of Methodological Validation Parameters for Cefazolin Quantification
MatrixLinearity RangeLLOQAccuracy (% Bias)Precision (% CV)Reference
Human Plasma0.25 - 300 µg/mL0.25 µg/mL≤ 18.2%1.9% - 14.2% sigmaaldrich.com
Adipose Tissue0.05 - 50 µg/mL0.05 µg/mL-6.9% to 1.5%≤ 4.5% sigmaaldrich.com
Human Plasma (Total)0.48 - 480 µg/mL0.48 µg/mLNot Specified≤ 11.2% researchgate.net
Human Plasma (Free)0.048 - 48 µg/mL0.048 µg/mLNot Specified≤ 12.6% researchgate.net
Peritoneal Dialysate0.2 - 100 µg/mL0.2 µg/mLNot SpecifiedNot Specified nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Derivatization Strategies for GC-MS Compatibility

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application is generally limited to compounds that are volatile and thermally stable. Cefazolin, in its sodium salt form, is a complex, polar, and non-volatile molecule, making it incompatible with direct GC-MS analysis. To overcome this limitation, chemical derivatization is a mandatory step. sigmaaldrich.com Derivatization modifies the analyte's chemical structure to increase its volatility and thermal stability by masking polar functional groups. sigmaaldrich.comsigmaaldrich.com

The structure of cefazolin contains several active hydrogen atoms in functional groups such as carboxylic acid and amide moieties. These groups are prime targets for derivatization. Common strategies that would be theoretically applicable to cefazolin include:

Silylation: This is one of the most common derivatization techniques, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting TMS esters and ethers are significantly more volatile and less polar, making them suitable for GC analysis. sigmaaldrich.comresearchgate.net

Alkylation: This strategy involves replacing acidic hydrogens with an alkyl group, most commonly to form esters from carboxylic acids. This reduces the polarity and increases the volatility of the molecule. sigmaaldrich.com

Acylation: This process converts compounds with amino, hydroxyl, and thiol groups into esters, thioesters, and amides, using acylating reagents. This can also improve chromatographic properties for GC analysis. sigmaaldrich.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure a complete and reproducible reaction, resulting in a single, stable derivative for reliable quantification. sigmaaldrich.com

Fragmentation Analysis and Isotopic Abundance Ratio Monitoring

Once a volatile derivative of cefazolin is introduced into the GC-MS system, it undergoes ionization, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern serves as a chemical fingerprint for identification. Although detailed fragmentation pathways for derivatized cefazolin are not widely published, studies analyzing underivatized cefazolin via other ionization methods have identified characteristic fragment ions. For instance, GC-MS analysis has shown fragment ion peaks at mass-to-charge ratios (m/z) of 132 and 56. The analysis of these fragmentation patterns is crucial for structural elucidation and for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Furthermore, the use of Cefazolin-¹³C₂,¹⁵N Sodium Salt in conjunction with GC-MS allows for isotopic abundance ratio monitoring. Mass spectrometry can distinguish between the native compound and its stable isotope-labeled counterpart based on their mass difference. Studies have monitored the isotopic abundance ratio of the protonated molecular ion plus one atomic mass unit to the protonated molecular ion (PM+1/PM). This ratio reflects the natural abundance of isotopes like ¹³C, ¹⁵N, and ³³S. By comparing the isotopic abundance ratios in samples to a reference standard, subtle changes in isotopic composition can be tracked. In one study using GC-MS, the peak intensities of fragment ions at m/z 56 and 132 were monitored and compared between samples. This approach, leveraging the high mass resolution of MS, is fundamental to isotope dilution mass spectrometry, which is the gold standard for quantitative analysis.

Research Applications and Methodological Contributions of Cefazolin 13c2,15n Sodium Salt

Methodological Frameworks for Quantitative Biological and Chemical Research

The primary contribution of Cefazolin-13C2,15N Sodium Salt is in the establishment of robust and reliable quantitative analytical methods. As a stable isotope-labeled (SIL) internal standard, it co-elutes with the unlabeled analyte (cefazolin) during chromatography and exhibits nearly identical behavior during sample extraction and ionization, thereby compensating for variations in these steps. researchgate.netnih.gov

This compound has been instrumental in the development and validation of numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cefazolin (B47455) in a wide array of biological matrices. These methods are crucial for understanding the drug's distribution and concentration at target sites. nih.gov

Researchers have successfully developed protocols to measure cefazolin in whole blood, plasma, serum, and various tissues including adipose, synovium, and bone marrow. nih.govresearchgate.net A common sample preparation technique involves a simple protein precipitation step, where an organic solvent mixture, such as acetonitrile (B52724) and methanol (B129727) containing the Cefazolin-13C2,15N internal standard, is added to the biological sample. nih.gov This procedure efficiently removes interfering proteins while ensuring the accurate recovery of both the analyte and the standard. nih.gov The use of the SIL internal standard is essential for correcting for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix. Studies have shown that with this approach, the matrix effect on the cefazolin signal is minimal, often ranging from 98% to 120%. nih.gov

One important methodological consideration when using Cefazolin-13C2,15N is the potential for cross-signal contribution. This phenomenon can occur when the unlabeled cefazolin analyte contributes to the mass spectrometry signal of the labeled internal standard, particularly at high analyte concentrations. nih.gov This is partly due to the natural abundance of stable isotopes (such as ¹³C and ³⁴S) in the cefazolin molecule. nih.gov Researchers must evaluate this potential interference during method development to ensure the accuracy and linearity of the assay. nih.govscienceopen.com

Table 1: Example LC-MS/MS Method Parameters for Cefazolin Analysis using Cefazolin-13C2,15N
ParameterDescriptionSource
Sample Preparation Protein precipitation with acetonitrile/methanol containing Cefazolin-13C2,15N internal standard. nih.gov
Chromatography Reversed-phase liquid chromatography (e.g., C18 column). scienceopen.com
Mobile Phase Gradient elution using water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate. nih.govscienceopen.com
Detection Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode. nih.gov
Monitoring Mode Multiple Reaction Monitoring (MRM). nih.gov
Mass Transitions Cefazolin: e.g., 458 -> 326; Cefazolin-13C2,15N: Varies based on specific labeling. nih.gov

In quantitative bioanalysis, Cefazolin-13C2,15N is fundamental for generating accurate calibration curves. These curves are constructed by analyzing a series of blank matrix samples (e.g., plasma) spiked with known concentrations of unlabeled cefazolin and a constant concentration of the Cefazolin-13C2,15N internal standard. nih.govscienceopen.com The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Validated methods demonstrate linearity over wide concentration ranges, for example, from 1.00 to 100 µg/mL in plasma or 0.5 to 250 mg/L. nih.govscienceopen.com For data processing, a weighted linear regression, often using a weighting factor of 1/x² or 1/x, is commonly applied to the calibration curve. researchgate.net This technique gives less weight to the data points at the higher end of the concentration range, improving accuracy for samples with lower concentrations. researchgate.net The use of the SIL internal standard ensures high precision and accuracy across the entire curve. researchgate.netresearchgate.net

Table 2: Summary of Bioanalytical Method Validation Parameters
ParameterTypical Value/RangeSource(s)
Linearity (r²) >0.99 unesp.br
Lower Limit of Quantification (LLOQ) 0.25 - 1.0 µg/mL (in plasma) researchgate.net
Intra-day Precision (%RSD) ≤ 11% nih.govscienceopen.com
Inter-day Precision (%RSD) ≤ 11.2% scienceopen.comresearchgate.net
Accuracy (% Recovery / %DEV) 95% - 114% nih.govscienceopen.com
Extraction Recovery 94% - 113% researchgate.netnih.gov

The stable isotope method is considered a "gold standard" for measuring bioavailability and for precise pharmacokinetic studies because it eliminates many sources of experimental error. nih.gov this compound is essential for establishing reference methods for the trace analysis of cefazolin. A reference method is a highly accurate and reliable procedure against which other methods can be compared. By providing near-perfect correction for analytical variability, the SIL internal standard allows for the confident quantification of cefazolin at very low levels, such as those found in tissues or in the terminal elimination phase of pharmacokinetic profiles. nih.gov This capability is critical for accurately defining the pharmacokinetic and pharmacodynamic properties of the antibiotic.

Contributions to Pharmacokinetic Research Methodologies (Non-Clinical Focus)

In non-clinical research, this compound facilitates detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of cefazolin in controlled laboratory settings.

The robust LC-MS/MS methods developed for plasma and tissue analysis are directly transferable to the analysis of samples from in vitro systems. nih.gov These systems, which include cell cultures (e.g., hepatocytes, kidney cells), tissue homogenates, and subcellular fractions like microsomes, are used to study drug metabolism and transport. By using Cefazolin-13C2,15N as an internal standard, researchers can accurately measure the rate of cefazolin depletion or the appearance of metabolites in these complex biological preparations. This provides a precise methodological framework for elucidating metabolic pathways and identifying potential drug transporters without the complexities of a full in vivo study.

Only the unbound, or free, fraction of a drug is pharmacologically active. Therefore, understanding the binding of cefazolin to plasma proteins, primarily albumin, is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling. nih.govresearchgate.net this compound is a key component in the analytical methods used to study these binding dynamics.

In these experiments, in vitro techniques such as equilibrium dialysis or ultrafiltration are used to separate the unbound drug from the protein-bound drug in plasma samples. nih.gov The resulting unbound cefazolin is present at a much lower concentration than the total drug concentration. The high sensitivity and accuracy of LC-MS/MS methods employing Cefazolin-13C2,15N as an internal standard are essential for the reliable quantification of these low concentrations. researchgate.net This methodology allows researchers to investigate interspecies differences in protein binding (e.g., comparing human, rat, and bovine plasma) and to study how binding is affected by different physiological or pathological conditions, which is crucial for the preclinical development of new drugs and for translating animal model data to humans. nih.gov

Computational Pharmacokinetic Modeling Utilizing Labeled Tracer Data (Excluding Clinical Outcomes)

The use of this compound is foundational to the development of robust computational pharmacokinetic (PK) models. These models are essential for simulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The isotopically labeled compound typically serves as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.com The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard because it co-elutes with the unlabeled drug (analyte) and behaves nearly identically during sample extraction, ionization, and detection, correcting for variations in the analytical process. crimsonpublishers.com This ensures highly accurate and precise quantification of cefazolin in various biological matrices such as plasma and tissue. crimsonpublishers.comresearchgate.net

The high-quality concentration-time data generated using this method provides the essential inputs for building and validating sophisticated PK models. For instance, researchers have developed population PK models for cefazolin to understand its disposition in specific patient populations. These models can identify key covariates, such as creatinine (B1669602) clearance, that influence the drug's exposure. mdpi.com By simulating different scenarios, these computational models can explore dosing strategies without focusing on clinical efficacy, contributing to a fundamental understanding of the drug's kinetic properties.

Below is an interactive table illustrating typical mass spectrometry parameters used for the quantification of cefazolin with its stable isotope-labeled internal standard.

Elucidation of Metabolic Pathways and Biochemical Transformations (Non-Clinical Focus)

Stable isotope labeling is a powerful technique for tracing the metabolic fate of drugs and identifying their transformation products. escholarship.org this compound provides an unambiguous tag to follow the molecule through various biochemical processes.

In vitro systems, such as liver microsomes or cultured hepatocytes, are commonly used to investigate drug metabolism in a controlled laboratory setting. When Cefazolin-13C2,15N is introduced into these systems, any resulting metabolites will retain the isotopic label. Using mass spectrometry, researchers can easily distinguish drug-derived molecules from the vast number of endogenous compounds in the biological matrix. nih.gov This "isotope tracing" approach allows for the sensitive detection and tracking of even minor metabolites that might otherwise be missed. escholarship.orgnih.gov While cefazolin is known to be largely excreted unchanged, these in vitro tracer studies are crucial for definitively confirming the absence of significant metabolic pathways or for identifying any minor, previously unknown biotransformations. nih.gov

The dual-labeling with both ¹³C and ¹⁵N provides a distinct mass shift that makes metabolites of cefazolin stand out in mass spectrometric analyses. alfa-chemistry.com When a sample from an in vitro study is analyzed, the mass spectrometer can be programmed to look for pairs of peaks separated by the exact mass difference between the labeled and unlabeled cefazolin. This "paired-ion" detection strategy is highly specific. nih.gov Once a potential metabolite is detected, its structure can be elucidated using techniques like high-resolution mass spectrometry and tandem MS/MS fragmentation. The fragmentation pattern of the labeled metabolite, when compared to its unlabeled counterpart, can reveal which part of the molecule has been chemically modified, thereby providing critical insights into the mechanistic pathways of the biochemical transformation.

The use of stable isotope-labeled precursors is a cornerstone of research into the biosynthesis of natural products, including β-lactam antibiotics like cephalosporins. nih.govnih.gov By feeding microorganisms that produce these antibiotics with labeled building blocks (e.g., ¹³C-labeled amino acids), researchers can trace the incorporation of these labels into the final antibiotic structure. nih.govnih.govacs.org This methodology is vital for mapping the complex enzymatic steps involved in constructing the intricate cephalosporin (B10832234) core. While this compound is a synthetically labeled final product, the techniques used to create it and study it are directly analogous to those used in fundamental biosynthesis research. Such studies on related cephalosporins have been instrumental in discovering the enzymes and genes responsible for their production, opening doors for metabolic engineering to create novel antibiotics. nih.gov

Investigating Isotope Effects and Their Implications in Analytical and Biological Systems

The replacement of an atom with its heavier isotope can subtly influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).

A kinetic isotope effect occurs when the rate of a reaction changes upon isotopic substitution at or near a bond that is breaking or forming in the rate-determining step of the reaction. The greater mass of the isotope can lead to a higher activation energy for bond cleavage, resulting in a slower reaction rate. rsc.org

While specific KIE studies on Cefazolin-13C2,15N are not widely documented, the principle is highly relevant to understanding its stability and interactions. For example, if the degradation of cefazolin involved the cleavage of a C-N or C-C bond where the ¹⁵N or ¹³C isotopes are located, the labeled compound would be expected to degrade slightly more slowly than the natural, unlabeled version. Investigating these subtle effects can provide powerful evidence for proposed reaction mechanisms, such as enzymatic catalysis or chemical hydrolysis. ox.ac.uk Studies on the biosynthesis of cephalosporin C, a related molecule, have demonstrated that isotope effects can influence enzymatic pathways, showing the utility of this approach in understanding complex biochemical processes. rsc.orgox.ac.uk

The table below summarizes the compounds mentioned in this article.

Isotopic Fractionation in Biological Processes

Isotopic fractionation is a phenomenon that occurs during physical, chemical, and biological processes, leading to a change in the relative abundance of isotopes. In biological systems, this is often due to the kinetic isotope effect (KIE), where molecules containing heavier isotopes react at slower rates than molecules with lighter isotopes. The substitution of atoms with their heavier stable isotopes, such as ¹³C for ¹²C and ¹⁵N for ¹⁴N in Cefazolin-¹³C₂,¹⁵N Sodium Salt, can influence the rates of its metabolic transformation and enzymatic interactions.

The underlying principle of the kinetic isotope effect is that the mass of an atom affects the vibrational frequency of chemical bonds; bonds to heavier isotopes have lower zero-point energies and are thus stronger. Consequently, more energy is required to break these bonds, which can lead to slower reaction rates for isotopically labeled molecules at the sites of isotopic substitution. This difference in reaction rates can provide valuable insights into reaction mechanisms and the rate-limiting steps of metabolic pathways.

While specific studies on the isotopic fractionation of Cefazolin-¹³C₂,¹⁵N Sodium Salt are not extensively documented in publicly available literature, the principles of kinetic isotope effects are well-established in the study of drug metabolism. For instance, if the carbon or nitrogen atoms at the labeled positions are involved in a bond-breaking or bond-forming event in the rate-determining step of a metabolic reaction, a measurable kinetic isotope effect would be expected.

Hypothetical Research Findings on Isotopic Fractionation of Cefazolin-¹³C₂,¹⁵N Sodium Salt

To illustrate the potential impact of isotopic labeling on the metabolism of cefazolin, consider the following hypothetical data from a comparative in vitro metabolic study. In this scenario, the rates of metabolism of unlabeled Cefazolin Sodium Salt and Cefazolin-¹³C₂,¹⁵N Sodium Salt are compared using human liver microsomes. The primary metabolic pathways for cefazolin are minimal, with the majority of the drug excreted unchanged. However, for the small fraction that may undergo metabolism, such as hydrolysis of the β-lactam ring, isotopic effects could be observed.

The kinetic isotope effect (KIE) is quantified as the ratio of the rate constant of the reaction with the light isotopologue (k_light) to the rate constant of the reaction with the heavy isotopologue (k_heavy).

KIE = k_light / k_heavy

A KIE value greater than 1 indicates that the unlabeled compound reacts faster than the isotopically labeled compound, suggesting that the bond to the isotope is involved in the rate-determining step of the reaction.

Metabolic PathwayRate Constant (k_light) for Unlabeled Cefazolin (min⁻¹)Rate Constant (k_heavy) for Cefazolin-¹³C₂,¹⁵N Sodium Salt (min⁻¹)Kinetic Isotope Effect (KIE)Interpretation
β-Lactam Ring Hydrolysis0.0150.0121.25The observed KIE suggests that the bonds involving the labeled atoms are likely involved in the rate-limiting step of the hydrolysis reaction. The heavier isotopes in Cefazolin-¹³C₂,¹⁵N Sodium Salt slow down the rate of this metabolic process.
Side Chain Modification0.0080.00781.02A KIE value close to 1 suggests that the isotopic substitution has a negligible effect on the rate of this particular metabolic pathway. The bonds to the labeled atoms are not significantly involved in the rate-determining step of side-chain modification.

The study of such isotopic fractionation provides a powerful tool for understanding the intricate details of biological processes at a molecular level. By observing how the subtle change in mass due to isotopic labeling affects the interaction of Cefazolin-¹³C₂,¹⁵N Sodium Salt with biological systems, researchers can elucidate metabolic pathways and enzymatic mechanisms with greater precision.

Advanced Considerations and Future Perspectives

Emerging Technologies for Stable Isotope Labeling and Analysis

The utility of Cefazolin-13C2,15N Sodium Salt is intrinsically linked to the technologies available for its synthesis and analysis. Continuous advancements in these areas are paving the way for more sophisticated and widespread applications.

Automation and High-Throughput Methodologies

The pharmaceutical industry's drive for efficiency has spurred the development of automated systems for both the synthesis and analysis of isotopically labeled compounds. technologynetworks.com Automated synthesis platforms are becoming increasingly crucial for the timely and cost-effective production of complex labeled molecules like this compound. technologynetworks.com These platforms offer rapid and flexible responses to the growing demand for personalized and complex isotopically labeled compounds. technologynetworks.com

In the realm of analysis, high-throughput bioanalytical workflows are now standard in drug discovery and development. nih.gov These workflows heavily rely on the use of 96-well plates, robotic liquid handling systems, and robust triple quadrupole mass spectrometers. nih.gov The integration of automated sample preparation is key to minimizing human error and enhancing the reproducibility of results. palsystem.com Techniques such as automated liquid-liquid extraction (LLE) and solid-phase extraction (SPE) in 96-well formats are commonly employed for preparing biological samples for analysis. nih.govwaters.com This automation is critical for obtaining reliable and consistent data, especially in large-scale pharmacokinetic and metabolism studies where a stable isotope-labeled internal standard like this compound is essential. scispace.comresearchgate.net The ability to process a large number of samples efficiently reduces analysis time and boosts productivity in pharmaceutical research. spectroscopyonline.com

TechnologyImpact on this compound UtilizationKey Benefits
Automated Synthesis Platforms Enables more efficient and on-demand production of the labeled compound.Faster turnaround times, reduced costs, and greater flexibility for custom labeling. technologynetworks.com
Robotic Liquid Handling Standardizes sample preparation when using Cefazolin-13C2,15N as an internal standard.Increased throughput, reduced human error, and improved reproducibility. nih.govpalsystem.com
High-Throughput LC-MS/MS Allows for the rapid and sensitive quantification of cefazolin (B47455) in numerous biological samples.Shorter analysis times and the ability to process large batches of samples for clinical studies. spectroscopyonline.comnih.gov

Integration with Advanced Mass Spectrometry Platforms

The analysis of this compound is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS). biorxiv.org The continuous evolution of mass spectrometry technology is further enhancing the analytical capabilities for isotopically labeled compounds. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, provide exceptional mass accuracy and resolution. mdpi.comnih.gov This allows for the unambiguous differentiation of the labeled internal standard from the unlabeled analyte and potential interferences in complex biological matrices. nih.gov

Advanced MS techniques, including data-independent acquisition (DIA), are improving the comprehensiveness and reproducibility of quantitative analyses. mdpi.com The integration of automation with these advanced MS platforms is creating powerful, high-throughput systems for biotherapeutic characterization and pharmaceutical analysis. chromatographyonline.com For a compound like this compound, this means more precise and reliable quantification, even at very low concentrations, which is crucial for detailed pharmacokinetic and metabolism studies. musechem.comnih.gov The use of such advanced platforms ensures that the data generated is of the highest quality, meeting the stringent requirements of regulatory bodies. mdpi.com

Role in the Development of New Reference Standards and Inter-Laboratory Comparability

The consistency and reliability of analytical measurements are paramount in pharmaceutical research and clinical practice. This compound, as a stable isotope-labeled compound, plays a critical role in establishing robust analytical methods and ensuring the comparability of data across different laboratories.

Standardization of Analytical Protocols

This compound serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS), which is considered a gold-standard quantitative technique. nih.govnih.gov The use of a stable isotope-labeled internal standard is essential for correcting for variability during sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net By incorporating a known amount of this compound into a sample, any loss of the analyte during processing can be accurately accounted for, as the labeled and unlabeled compounds exhibit nearly identical physicochemical properties. nih.gov

This approach is fundamental to the development and validation of standardized analytical protocols for the quantification of cefazolin in various biological matrices. researchgate.net Regulatory bodies often require the use of such internal standards in bioanalytical method validation to ensure the accuracy and precision of the data. nih.gov The availability of well-characterized labeled compounds like this compound facilitates the establishment of harmonized analytical procedures that can be implemented across different research and clinical settings.

Ensuring Data Reliability and Reproducibility in Research

The use of this compound as an internal standard significantly enhances the reliability and reproducibility of research data. scispace.comresearchgate.net In quantitative bioanalysis, matrix effects can cause ion suppression or enhancement, leading to inaccurate results. musechem.com A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable means of correction. researchgate.net

This is particularly important in multi-site clinical trials or collaborative research projects where data from different laboratories need to be compared. The use of a common, well-characterized certified reference material (CRM), such as a highly pure and accurately characterized batch of this compound, can help to minimize inter-laboratory variability. demarcheiso17025.comquality-pathshala.comresearchgate.net Participation in proficiency testing schemes, where laboratories analyze the same samples containing the analyte and its labeled internal standard, is a key component of quality assurance and helps to ensure that different laboratories can produce comparable results. researchgate.netseta-crm.co.uk

ParameterWithout Labeled StandardWith this compound
Accuracy Prone to inaccuracies from sample loss and matrix effects. musechem.comHigh accuracy due to correction for sample processing variability and matrix effects. researchgate.net
Precision Can be variable due to inconsistencies in sample handling.High precision due to normalization of the analytical signal. scispace.com
Reproducibility Lower reproducibility between different labs and analytical runs.High reproducibility, enabling reliable comparison of data across studies. researchgate.net
Inter-lab Comparability Difficult to achieve due to variations in analytical methods and instrument performance.Facilitated by the use of a common reference material and standardized protocols. seta-crm.co.uk

Expanding Research Horizons for Isotopically Labeled Compounds

The applications of stable isotopically labeled compounds like this compound are continually expanding, driven by advancements in analytical technology and a growing need for more detailed biological information. In the future, we can expect to see this compound and similar labeled molecules being used in a wider range of research areas.

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, is a significant area of growth. datamintelligence.com Stable isotope labeling is a powerful tool in metabolomics for tracing metabolic pathways and quantifying metabolite fluxes. scispace.com While Cefazolin is an exogenous drug, the techniques developed for its analysis using a labeled standard can be applied to the study of endogenous metabolic pathways.

Furthermore, there is a growing interest in personalized medicine, where treatments are tailored to individual patients. polarismarketresearch.com Pharmacokinetic studies are a cornerstone of personalized medicine, and the use of stable isotope-labeled drugs allows for highly accurate and detailed characterization of how an individual absorbs, distributes, metabolizes, and excretes a drug. musechem.comnih.gov This information can be used to optimize dosing regimens and minimize adverse effects.

The study of drug-target interactions and off-target effects is another promising research avenue. High-resolution mass spectrometry, in combination with isotopically labeled compounds, can provide insights into how drugs like cefazolin interact with bacterial proteins and other cellular components. nih.govelifesciences.org This could lead to a better understanding of its mechanism of action and the development of new antibiotics with improved efficacy. As analytical instrumentation continues to become more sensitive and accessible, the research applications for compounds like this compound will undoubtedly continue to grow, contributing to advancements in pharmaceutical sciences and clinical medicine. nih.govselectscience.net

Potential in Environmental Monitoring Research Methodologies

The increasing concern over pharmaceutical pollution in ecosystems necessitates the development of robust analytical methods to detect and quantify contaminants. Stable isotope-labeled standards, such as this compound, are pivotal in these methodologies, particularly for isotope dilution mass spectrometry (IDMS). This approach offers unparalleled accuracy for tracing and quantifying micropollutants like antibiotics in complex environmental matrices such as water, soil, and sediment. amerigoscientific.comnih.gov

The core principle involves adding a known quantity of the isotopically labeled standard to an environmental sample. amerigoscientific.com Because the labeled standard (Cefazolin-13C2,15N) has nearly identical physicochemical properties to the unlabeled analyte (Cefazolin), it behaves similarly during sample extraction, cleanup, and analysis. nih.gov Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the initial concentration of the analyte in the sample can be determined with high precision, correcting for matrix effects and recovery losses. amerigoscientific.com

The use of isotopically labeled compounds can help identify sources of pollution and understand the environmental fate of antibiotics, including processes like biodegradation and bioaccumulation. amerigoscientific.comtaylorfrancis.com Future research could employ this compound to monitor the efficacy of wastewater treatment plants in removing Cefazolin and to study its persistence and transformation in aquatic and terrestrial environments.

Methodological AspectRole of this compoundAdvantage in Environmental Analysis
QuantificationServes as an internal standard in Isotope Dilution Mass Spectrometry (IDMS).Corrects for sample loss during extraction and cleanup, mitigates matrix effects, leading to higher accuracy and precision.
Pollutant TracingActs as a tracer to follow the environmental pathways of Cefazolin.Enables the study of antibiotic dispersal from point sources (e.g., hospitals, manufacturing plants) into the environment. nih.gov
Degradation StudiesUsed as a stable reference to measure the disappearance of the parent compound.Facilitates accurate measurement of biodegradation and photodegradation rates in various environmental compartments. taylorfrancis.com

Applications in Food Safety Analysis Methods

Antibiotic residues in food products of animal origin are a significant public health concern. Regulatory bodies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food. Enforcing these limits requires highly sensitive and specific analytical methods. The use of this compound as an internal standard is critical for the reliable quantification of Cefazolin residues in food matrices like milk, meat, and eggs.

LC-MS/MS is the predominant technique for this purpose. A key challenge in food analysis is the complexity of the sample matrix, which can interfere with the analyte's signal, causing either suppression or enhancement. The co-eluting matrix components affect the labeled internal standard and the native analyte almost identically. Therefore, by calculating the analyte/internal standard peak area ratio, these matrix effects are effectively nullified, ensuring the method's accuracy.

A comprehensive LC-MS/MS method has been developed for the simultaneous analysis of numerous β-lactam antibiotics, including Cefazolin, in poultry muscle. scispace.com In such multi-residue methods, the inclusion of specific isotopically labeled internal standards for each analyte, like Cefazolin-13C2,15N, is best practice for achieving confirmatory-level results and ensuring the method's selectivity and reliability. scispace.com This approach is crucial for regulatory monitoring and ensuring that food products are safe for consumption.

Example LC-MS/MS Parameters for Cefazolin Analysis in Food
ParameterDescriptionRelevance of this compound
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides the necessary sensitivity and selectivity for residue analysis.
Internal StandardThis compoundCompensates for matrix effects and variability in sample preparation and instrument response. nih.gov
Sample MatrixPoultry Muscle, Milk, EggsComplex matrices where isotope dilution is essential for accurate quantification. scispace.com
Quantification Ion Transition (MRM)Specific mass-to-charge (m/z) transitions for Cefazolin and its labeled standard are monitored.The ratio of signal intensities between the analyte and the standard is used for precise concentration calculation.

Novel Applications in Systems Biology and Multi-Omics Research (Methodological Focus)

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" levels, including genomics, proteomics, and metabolomics. nih.govnih.gov In this context, stable isotope-labeled compounds are powerful tools for quantitative and dynamic studies. This compound has significant potential as a methodological tool in metabolomics, a key component of multi-omics research.

In a methodological sense, the labeled Cefazolin can be used as an internal standard for the absolute quantification of the drug in biological samples (e.g., plasma, tissue, cells). This is fundamental for pharmacokinetic/pharmacodynamic (PK/PD) modeling within a systems pharmacology framework, which seeks to understand drug action on a whole-system level. Accurate quantification allows researchers to correlate drug concentration with downstream molecular effects measured by other omics technologies. nih.gov

Furthermore, stable isotope labeling can be used in metabolic flux analysis. While Cefazolin itself is a xenobiotic, its interaction with cellular metabolism can be studied. For instance, researchers can investigate how bacterial pathogens alter their metabolic pathways in response to Cefazolin by using other stable isotope tracers (like ¹³C-glucose). In such studies, this compound would serve as a precise tool to quantify the antibiotic's concentration, ensuring that the observed metabolic shifts are correlated with a well-defined drug exposure. This approach is central to understanding mechanisms of antibiotic action and resistance. researchgate.net The use of labeled standards is crucial for obtaining the high-quality, quantitative data that multi-omics integration models rely on. nih.gov

Methodological Applications of Labeled Standards in Multi-Omics
Omics FieldMethodological Application of Labeled StandardsRole of this compound
MetabolomicsAbsolute quantification of metabolites and xenobiotics.Provides precise measurement of Cefazolin concentrations in biological systems for PK/PD studies.
Proteomics (e.g., SILAC)Relative or absolute quantification of protein expression.While not directly used in SILAC, it enables correlation of proteomic changes with accurate drug dosage and exposure data. researchgate.net
Systems PharmacologyIntegration of PK/PD data with molecular response data (e.g., transcriptomics).Ensures the accuracy of the pharmacokinetic data that forms a cornerstone of the integrated model.

Q & A

Q. What is the primary analytical application of Cefazolin-13C2,15N Sodium Salt in pharmacokinetic studies?

this compound serves as an isotopic internal standard for quantifying unlabeled cefazolin in biological matrices (e.g., plasma, tissue) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its labeled structure enables precise correction for matrix effects and ionization variability during sample analysis. Researchers should prepare stock solutions in methanol/acetonitrile mixtures (e.g., 84:16 v/v%) and spike them into samples during protein precipitation steps .

Q. How should researchers incorporate this compound into experimental designs for accurate quantification of cefazolin in biological matrices?

A validated workflow includes:

  • Protein precipitation : Add 750 µL of acetonitrile/methanol (84:16 v/v%) containing the labeled standard to 20 µL of plasma/tissue homogenate.
  • Centrifugation : Centrifuge at 2,750 ×g for 5 minutes after vortexing and freezing (−20°C for 10 minutes).
  • Chromatography : Use a Thermo Scientific HyPurity aquastar column (100 × 2.1 mm, 5 µm) with 0.5 µL injection volume for LC-MS analysis .

Q. What in vitro microbiological data support the use of this compound in antimicrobial studies?

Unlabeled cefazolin exhibits MIC values of 0.1–25 µg/mL against S. aureus, E. coli, P. mirabilis, and K. pneumoniae. Researchers must validate that isotopic labeling does not alter bioactivity by comparing MICs of labeled vs. unlabeled compounds in parallel experiments. Note: Labeled standards are not intended for direct antimicrobial use but for analytical calibration .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro MIC values and in vivo efficacy data when using this compound in antimicrobial studies?

Discrepancies often arise from pharmacokinetic factors (e.g., protein binding, tissue penetration) not captured in vitro. To resolve this:

  • Measure free drug concentrations in plasma using LC-MS with the labeled standard.
  • Corrogate in vivo ED50 values (e.g., 0.09–5.2 mg/animal in mice) with tissue distribution data .

Q. What methodological validation parameters are critical when developing a cefazolin quantification assay using the isotopically labeled standard?

Validate:

  • Linearity : Over 3–4 orders of magnitude (e.g., 0.1–100 ng/mL).
  • Accuracy/Precision : ≤15% deviation for inter/intra-day variability.
  • Matrix effects : Evaluate ion suppression/enhancement using post-column infusion.
  • Stability : Assess standard integrity under storage (−80°C) and processing conditions .

Q. What advanced mass spectrometry parameters require optimization when using this compound as an internal standard?

Optimize:

  • Dwell time : ≥50 ms for SRM transitions (e.g., m/z 476 → 323 for cefazolin).
  • Collision energy : 15–25 eV for optimal fragmentation.
  • Isotopic purity : Confirm absence of unlabeled cefazolin peaks via high-resolution MS .

Q. How does column chemistry selection impact the chromatographic separation of this compound from its unlabeled counterpart in HPLC analysis?

Use a YMC-Pack Pro C18 column (L1 phase) to achieve baseline separation. The labeled standard typically elutes 0.1–0.3 minutes earlier than unlabeled cefazolin due to reduced hydrophobicity. Adjust mobile phase pH (2.5–3.5 with formic acid) to enhance resolution .

Data Contradiction & Methodological Troubleshooting

Q. What analytical strategies exist for resolving contradictory results in isotopic enrichment studies using this compound?

  • Cross-validation : Compare LC-MS results with nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR for isotopic position confirmation).
  • Blind spikes : Introduce unlabeled cefazolin into labeled samples to detect contamination .

Q. What are the optimal storage conditions for this compound solutions to maintain isotopic integrity in longitudinal studies?

Store lyophilized powder at −80°C in desiccated conditions. For working solutions, use methanol/water (70:30 v/v%) and avoid >3 freeze-thaw cycles. Degradation >5% occurs after 4 weeks at 4°C .

Q. What comparative validation approaches are recommended when using this compound in microbial growth inhibition assays?

Perform side-by-side experiments with unlabeled cefazolin to confirm bioequivalence. Use ANOVA to compare MIC distributions and assess batch-to-batch variability of the labeled standard .

Structural & Isotopic Analysis

Q. What nuclear magnetic resonance (NMR) techniques are essential for confirming the molecular structure and isotopic purity of this compound?

  • 13C-NMR : Verify enrichment at C-2 and C-13 positions (typically 100–120 ppm for cephalosporin carbons).
  • 15N-NMR : Confirm nitrogen labeling at the thiadiazole ring (δ −200 to −300 ppm).
  • HSQC : Correlate 13C/15N signals with proton environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.